Predicted Lipophilicity (cLogP) Comparison: Cyclopropylmethyl vs. Cyclohexylmethyl and Benzyl Analogs
The N3-cyclopropylmethyl substituent provides an optimal lipophilicity window not achieved by closely related N3-cyclohexylmethyl or N3-benzyl analogs. In silico property prediction indicates a cLogP of approximately 2.8 for the target compound, compared to ~4.1 for the N3-cyclohexylmethyl derivative (CAS 331971-81-4) and ~3.5 for the N3-benzyl derivative (CAS 13906-05-3) . This difference is critical because a cLogP exceeding 3.5 is associated with increased risk of poor solubility, high metabolic turnover, and promiscuous binding. The target compound's cLogP falls within the optimal range (1-3) for lead-like chemical space.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (in silico prediction) |
| Comparator Or Baseline | N3-cyclohexylmethyl analog (CAS 331971-81-4): cLogP ≈ 4.1; N3-benzyl analog (CAS 13906-05-3): cLogP ≈ 3.5 |
| Quantified Difference | Target compound cLogP is 1.3 units lower than the cyclohexylmethyl analog and 0.7 units lower than the benzyl analog. |
| Conditions | In silico prediction using consensus cLogP algorithm (Source: Molinspiration/Mcule). |
Why This Matters
The lower cLogP of the target compound suggests superior solubility and a more favorable ADME profile, reducing downstream attrition risk in lead optimization programs.
